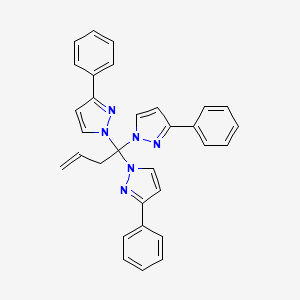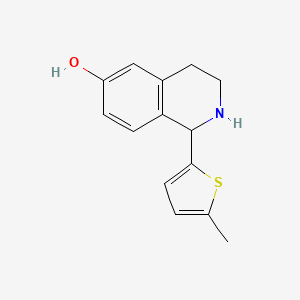
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a methyl group at the 5-position and a tetrahydroisoquinoline moiety with a hydroxyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 5-methylthiophene-2-carboxaldehyde, which undergoes a Pictet-Spengler reaction with a suitable amine to form the tetrahydroisoquinoline core. The hydroxyl group can be introduced through subsequent oxidation or substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiophene ring or the tetrahydroisoquinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to various reduced forms of the thiophene or isoquinoline rings .
Applications De Recherche Scientifique
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,5-Dimethylthiophen-3-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- 1-(5-Methylthiophen-2-yl)-3,4-dihydroisoquinolin-6-ol
- 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol
Uniqueness
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
600646-85-3 |
|---|---|
Formule moléculaire |
C14H15NOS |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
1-(5-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H15NOS/c1-9-2-5-13(17-9)14-12-4-3-11(16)8-10(12)6-7-15-14/h2-5,8,14-16H,6-7H2,1H3 |
Clé InChI |
UYJMUJDUHKHZTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2C3=C(CCN2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
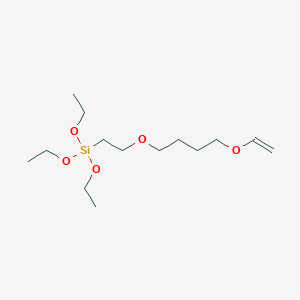
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
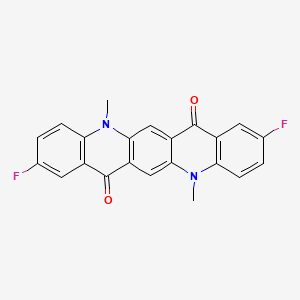
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
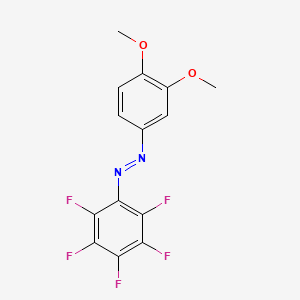
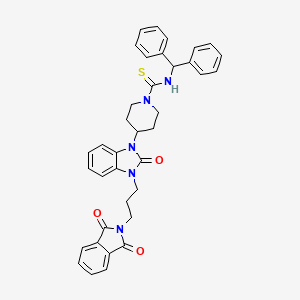
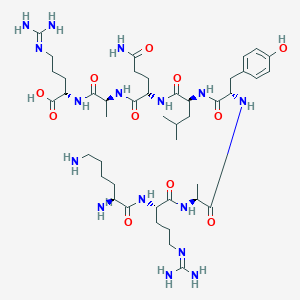
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
